1-Amino-2-phenylpentan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-2-phenylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-8-11(13,9-12)10-6-4-3-5-7-10/h3-7,13H,2,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQIXSHMVVABAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629408 | |
| Record name | 1-Amino-2-phenylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100054-37-3 | |
| Record name | 1-Amino-2-phenylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Amino-2-phenylpentan-2-ol in laboratory settings?
- Methodology : The compound can be synthesized via reductive amination of a ketone precursor (e.g., 2-phenylpentan-2-one) using ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride. Alternatively, nucleophilic substitution of a halogenated alcohol intermediate (e.g., 2-chloro-2-phenylpentanol) with ammonia under controlled pH and temperature may yield the target compound. Ensure inert conditions (e.g., nitrogen atmosphere) to minimize oxidation .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via NMR (e.g., characteristic peaks for -NH2 and -OH groups) and mass spectrometry .
Q. How can researchers ensure the purity of this compound following synthesis?
- Methodology : Purify crude products using recrystallization (e.g., ethanol/water solvent system) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Assess purity via HPLC (C18 column, UV detection at 254 nm) and melting point analysis .
- Troubleshooting : If impurities persist, consider distillation under reduced pressure (for volatile byproducts) or derivatization (e.g., acetylation of the amine group) to enhance separation .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodology :
- NMR : H NMR (DMSO-d6) will show signals for the phenyl group (δ 7.2–7.4 ppm), hydroxyl proton (δ 4.8–5.2 ppm), and amine protons (δ 1.5–2.5 ppm).
- IR : Look for O-H (~3200–3500 cm) and N-H (~3300 cm) stretches.
- Mass Spectrometry : ESI-MS in positive ion mode should yield a molecular ion peak at m/z = 180.2 (CHNO) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound?
- Methodology : Use chiral catalysts (e.g., enantioselective organocatalysts) or chiral resolving agents (e.g., tartaric acid derivatives) to isolate specific enantiomers. For example, asymmetric reductive amination with a chiral ligand (e.g., BINAP) can favor one stereoisomer.
- Analysis : Confirm enantiomeric excess via chiral HPLC or polarimetry .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
- Methodology :
- Log P (Octanol-Water Partition Coefficient) : Predict using software like ACD/LogP or DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis set). Compare with experimental shake-flask method results .
- Solubility : Apply COSMO-RS simulations to estimate solubility in various solvents. Validate with experimental saturation concentration assays .
Q. How should researchers address contradictory solubility data in different solvent systems for this compound?
- Methodology :
Reproduce experiments under standardized conditions (e.g., 25°C, controlled humidity).
Use UV-Vis spectroscopy to quantify solubility via calibration curves.
Analyze discrepancies using principal component analysis (PCA) to identify solvent parameters (e.g., polarity, H-bonding capacity) influencing solubility trends .
Safety and Handling
Q. What are the critical safety precautions when handling this compound in a laboratory setting?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Absorb spills with cellulose-based materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol. Dispose of waste via approved chemical disposal protocols .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .
Data Analysis and Validation
Q. How can researchers validate the reproducibility of synthetic yields for this compound?
- Methodology :
- Conduct triplicate syntheses under identical conditions.
- Apply statistical analysis (e.g., ANOVA) to assess variability.
- Use control experiments (e.g., varying catalyst loading) to identify critical parameters affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
